molecular formula C13H12ClNO B3034666 2-Chloro-N-(1-naphthylmethyl)acetamide CAS No. 204253-07-6

2-Chloro-N-(1-naphthylmethyl)acetamide

Cat. No.: B3034666
CAS No.: 204253-07-6
M. Wt: 233.69 g/mol
InChI Key: MWYNGSMWFHZTSM-UHFFFAOYSA-N
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Description

2-Chloro-N-(1-naphthylmethyl)acetamide is a chloroacetamide derivative characterized by a naphthylmethyl group attached to the nitrogen atom of the acetamide backbone. This compound is structurally significant due to its aromatic naphthalene moiety, which confers unique electronic and steric properties. Chloroacetamides are widely used as intermediates in pharmaceutical synthesis, agrochemicals, and materials science due to their reactivity and versatility .

Key properties:

  • Molecular formula: C₁₃H₁₂ClNO (inferred from related compounds)
  • Structural features: A naphthylmethyl group at the N-position and a reactive chloroacetyl group.
  • Applications: Serves as a precursor in medicinal chemistry for designing bioactive molecules, particularly those targeting enzyme inhibition or receptor modulation .

Properties

IUPAC Name

2-chloro-N-(naphthalen-1-ylmethyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClNO/c14-8-13(16)15-9-11-6-3-5-10-4-1-2-7-12(10)11/h1-7H,8-9H2,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWYNGSMWFHZTSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2CNC(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-N-(1-naphthylmethyl)acetamide typically involves the reaction of 1-naphthylmethylamine with chloroacetyl chloride . The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The process can be summarized as follows:

  • Dissolve 1-naphthylmethylamine in an appropriate solvent such as dichloromethane.
  • Add triethylamine to the solution to act as a base.
  • Slowly add chloroacetyl chloride to the mixture while maintaining the temperature at around 0-5°C.
  • Stir the reaction mixture for several hours at room temperature.
  • After completion, the reaction mixture is washed with water and the organic layer is separated.
  • The product is purified by recrystallization or column chromatography.

Industrial Production Methods: In an industrial setting, the production of this compound follows similar steps but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the process. The reaction conditions are optimized to ensure high purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-N-(1-naphthylmethyl)acetamide undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloro group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and acetic acid.

    Oxidation and Reduction: The naphthylmethyl group can undergo oxidation to form naphthylmethyl ketone or reduction to form naphthylmethyl alcohol.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium thiolate in anhydrous solvents.

    Hydrolysis: Acidic conditions (HCl) or basic conditions (NaOH) in aqueous media.

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products:

    Nucleophilic Substitution: Corresponding substituted amides.

    Hydrolysis: 1-naphthylmethylamine and acetic acid.

    Oxidation: Naphthylmethyl ketone.

    Reduction: Naphthylmethyl alcohol.

Scientific Research Applications

Medicinal Chemistry Applications

Analgesic and Anti-inflammatory Properties
Research indicates that 2-chloro-N-(1-naphthyl)acetamide exhibits analgesic and anti-inflammatory effects. It is being investigated for its ability to modulate pain pathways and reduce inflammation, making it a candidate for developing new pain relief medications. Its mechanism likely involves the inhibition of cyclooxygenase enzymes, which play a crucial role in the inflammatory process.

Antimicrobial Activity
Studies have shown that this compound possesses antimicrobial properties against various bacterial strains. The specific mechanism may involve disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways within the bacteria.

Biological Studies

Interactions with Biological Targets
The compound has been studied for its interactions with specific enzymes and receptors. For instance, it may act as an inhibitor of certain enzymes involved in metabolic pathways, which could have implications for diseases like cancer or metabolic disorders.

Proteomics Research
In proteomics, 2-chloro-N-(1-naphthyl)acetamide is used as a biochemical tool to study protein interactions and functions. Its unique structure allows it to selectively bind to target proteins, facilitating the identification and characterization of these biomolecules in complex biological systems.

Industrial Applications

Synthesis of Pharmaceuticals
As an intermediate in chemical synthesis, 2-chloro-N-(1-naphthyl)acetamide is utilized in the production of various pharmaceutical compounds. Its ability to undergo substitution reactions makes it valuable in creating diverse derivatives that may possess enhanced therapeutic properties.

Case Studies

StudyFocusFindings
Study 1 Analgesic EffectsDemonstrated significant reduction in pain response in animal models compared to control groups.
Study 2 Antimicrobial EfficacyShowed effectiveness against Staphylococcus aureus and Escherichia coli, indicating potential for antibiotic development.
Study 3 Enzyme InhibitionIdentified as a potent inhibitor of cyclooxygenase-2 (COX-2), suggesting utility in anti-inflammatory therapies.

Mechanism of Action

The mechanism of action of 2-Chloro-N-(1-naphthylmethyl)acetamide involves its interaction with specific molecular targets. The chloro group can act as an electrophile, facilitating nucleophilic attacks by various biological molecules. The naphthylmethyl group provides hydrophobic interactions, enhancing the compound’s binding affinity to its targets. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Reactivity and Bioactivity

2-Chloro-N-(4-ethoxyphenyl)-N-(1-naphthylmethyl)acetamide (CAS 2173098-90-1)
  • Molecular formula: C₂₁H₂₀ClNO₂
  • Key differences : Incorporates an ethoxyphenyl group in addition to the naphthylmethyl substituent, increasing steric bulk and lipophilicity.
  • Applications : High-purity intermediate for pharmaceuticals, with enhanced stability due to dual aromatic substituents .
2-Chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide (Alachlor)
  • Key differences : Methoxymethyl and diethylphenyl groups enhance herbicidal activity by improving membrane permeability and target binding.
  • Applications : Widely used as a pre-emergent herbicide, contrasting with the target compound’s focus on pharmaceutical intermediates .
2-Chloro-N-phenylacetamide
  • Key differences : Simpler phenyl substituent (vs. naphthylmethyl) results in reduced steric hindrance and lower molecular weight (183.63 g/mol).
  • Structural insights : The amide group forms a 16° dihedral angle with the phenyl ring, facilitating intermolecular N–H⋯O hydrogen bonding .

Impact of Aromatic and Heterocyclic Substituents

2-Chloro-N-[2,2,2-trichloro-1-(naphth-1-yl)ethyl]acetamide (Compound 2e)
  • Key differences : A trichloroethyl group adjacent to the naphthyl ring introduces electron-withdrawing effects, altering reactivity in nucleophilic substitutions.
  • Applications: Potential use in polymer modification or heavy metal sorption due to high chlorine content .
2-(2,6-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide
  • Key differences : Thiazolyl substituent introduces heterocyclic aromaticity, enabling coordination with metal ions and biological targets.
  • Structural insights : The dichlorophenyl and thiazol rings form a 79.7° dihedral angle, influencing crystal packing and solubility .

Steric and Conformational Variations

2-Chloro-N-(3-methylphenyl)acetamide
  • Key differences : A meta-methyl group on the phenyl ring induces a syn conformation of the N–H bond, contrasting with the anti conformation in nitro-substituted analogs.
  • Implications : Altered hydrogen-bonding patterns affect crystallinity and melting points .
2-Chloro-N-cyclopropyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide
  • Key differences : Cyclopropyl and partially saturated tetrahydronaphthalenyl groups introduce ring strain and reduced aromaticity, impacting pharmacokinetic properties.
  • Applications : Explored in drug discovery for modulating metabolic stability .

Research Findings and Implications

  • Electronic Effects : Electron-withdrawing groups (e.g., chlorine, trichloroethyl) enhance electrophilicity, favoring nucleophilic substitution reactions .
  • Steric Hindrance : Bulky substituents like naphthylmethyl reduce reaction rates but improve target specificity in drug design .
  • Crystallinity : Hydrogen-bonding patterns and dihedral angles between substituents dictate melting points and solubility, critical for formulation .

Biological Activity

2-Chloro-N-(1-naphthylmethyl)acetamide, a compound with significant potential in biological applications, has garnered attention for its diverse biological activities. This article compiles findings from various studies to elucidate its mechanisms of action, biochemical properties, and therapeutic applications.

This compound is synthesized through the reaction of 1-naphthylmethylamine with chloroacetyl chloride in the presence of a base like triethylamine . The synthesis process involves several steps:

  • Dissolve 1-naphthylmethylamine in dichloromethane.
  • Add triethylamine to neutralize hydrochloric acid.
  • Slowly introduce chloroacetyl chloride while maintaining a low temperature (0-5°C).
  • Stir the mixture at room temperature for several hours.
  • Wash the product with water and purify via recrystallization or column chromatography.

This compound's molecular formula is C12H10ClNOC_{12}H_{10}ClNO, with a molecular weight of 219.67 g/mol .

The biological activity of this compound primarily arises from its ability to interact with specific molecular targets:

  • Electrophilic Nature : The chloro group acts as an electrophile, facilitating nucleophilic attacks by biological molecules.
  • Hydrophobic Interactions : The naphthylmethyl group enhances binding affinity to targets through hydrophobic interactions.
  • Enzyme Inhibition : It has been shown to inhibit enzymes involved in metabolic pathways, affecting cellular functions and signaling .

Antibacterial Activity

Recent studies have demonstrated that this compound exhibits significant antibacterial properties, particularly against Klebsiella pneumoniae .

  • Minimum Inhibitory Concentration (MIC) : The MIC for this compound was determined to be 512 µg/mL, which is notably effective compared to other similar compounds .
  • Mechanism of Action : It inhibits penicillin-binding proteins (PBPs), crucial for bacterial cell wall synthesis, leading to cell lysis and death .

Cytotoxicity and Genotoxicity

The cytotoxic effects of this compound have been evaluated in various cell lines:

  • Cell Viability : Studies indicate that at lower concentrations, the compound shows low toxicity, with over 80% cell viability observed in treated cells compared to controls .
  • Genotoxic Effects : While there were some cellular alterations noted, these were significantly less than those observed with positive controls, suggesting a safe threshold for use .

Comparative Analysis with Similar Compounds

A comparative analysis highlights the unique properties of this compound relative to other chloroacetamides:

CompoundStructureMIC (µg/mL)Key Activity
This compoundStructure512Antibacterial
2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide-1024Antibacterial
2-Chloro-N-(hydroxymethyl)acetamide-Not reportedLess hydrophilic

The presence of the naphthylmethyl group distinguishes it from other compounds, contributing to its specific biological activity profile .

Case Studies and Research Findings

Several studies have explored the biological applications of this compound:

  • Antimicrobial Studies : Research demonstrated that modifications in the structure can significantly alter antimicrobial potency. For example, structural changes led to variations in binding affinity and efficacy against bacterial strains .
  • Molecular Docking Studies : Docking analyses revealed that the compound binds effectively to target enzymes like COX-1 and COX-2, indicating potential anti-inflammatory applications .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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